3-Bromo-4-fluoro-2-nitroanisole
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Overview
Description
3-Bromo-4-fluoro-2-nitroanisole is a chemical compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 . Its IUPAC name is 2-bromo-1-fluoro-4-methoxy-3-nitrobenzene .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-2-nitroanisole is 1S/C7H5BrFNO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 . This provides a standardized way to represent the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-2-nitroanisole is stored at ambient temperature . The melting point of a related compound, 3-Bromo-4-nitroanisole, is 69℃ .Scientific Research Applications
Photoreactions and Photochemical Properties
Research on related compounds, such as 2-fluoro-4-nitroanisole, has revealed insights into their photochemical properties. The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine shows dual mechanistic pathways involving different triplet excited states, which may suggest similar complex behaviors in 3-Bromo-4-fluoro-2-nitroanisole (Pleixats & Marquet, 1990). Additionally, the potential use of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes, owing to their specific reactions with amines, indicates a possible application for 3-Bromo-4-fluoro-2-nitroanisole in biochemical probing (Pleixats et al., 1989).
Synthesis and Chemical Reactions
The synthesis process of compounds like 3-Fluoro-4-nitrophenol, derived from similar fluoro-nitroanisoles, provides insight into the chemical behavior and synthesis pathways that might be relevant for 3-Bromo-4-fluoro-2-nitroanisole (Zhang Zhi-de, 2011). Additionally, studies on the fluorination of aromatic compounds, such as 4-nitroanisole, leading to the formation of 2-fluoro-4-nitroanisole, suggest potential methods for manipulating the chemical structure of 3-Bromo-4-fluoro-2-nitroanisole (Fedorov et al., 2015).
Quantum Mechanical Studies
Quantum mechanical studies on similar compounds, such as 4-bromo-3-nitroanisole, which examine their structure and vibrational spectroscopic properties, can provide insights into the physical and chemical properties of 3-Bromo-4-fluoro-2-nitroanisole. Such studies can reveal details about molecular interactions and electronic properties (Balachandran & Karunakaran, 2013).
Safety and Hazards
3-Bromo-4-fluoro-2-nitroanisole is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds have been found to target the respiratory system .
Mode of Action
It’s known that nitroaromatic compounds like this can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs subsequent substitutions to the meta position .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-fluoro-2-nitroanisole. For instance, the compound’s solid form suggests that it might be stable under ambient temperatures . .
properties
IUPAC Name |
2-bromo-1-fluoro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNALMERWWSWWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-2-nitroanisole |
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